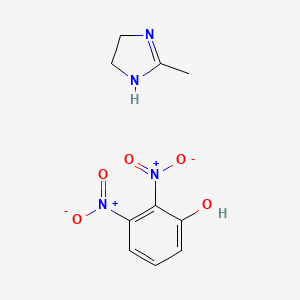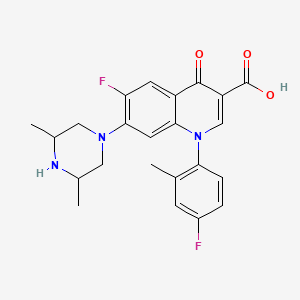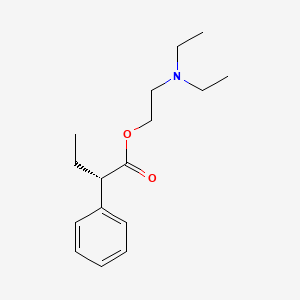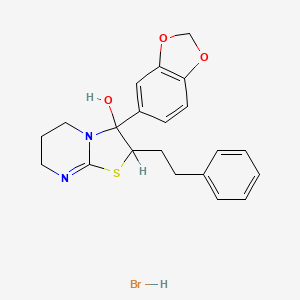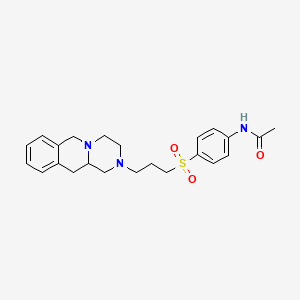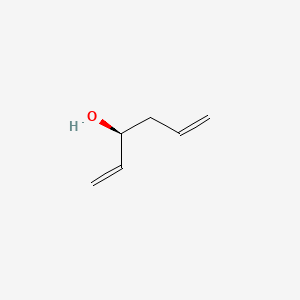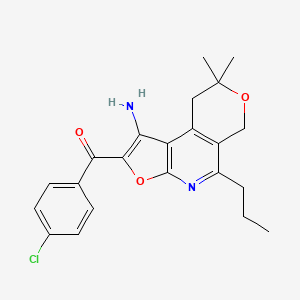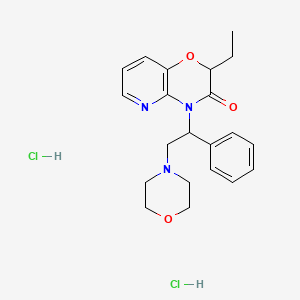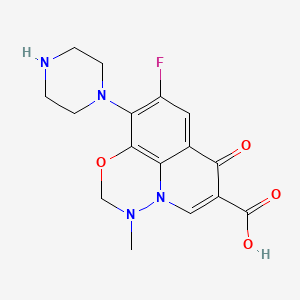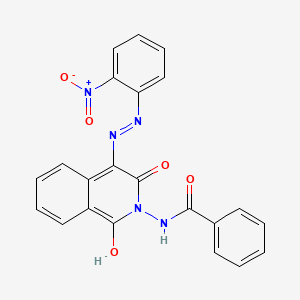
N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features an azo group, a nitrophenyl group, and an isoquinoline moiety, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a hydroxy-substituted aromatic compound, under alkaline conditions to form the azo compound.
Isoquinoline Formation: The azo compound is then subjected to cyclization reactions to form the isoquinoline moiety.
Amidation: Finally, the isoquinoline derivative is reacted with benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of nitro-quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(3-Hydroxy-4-((2-nitrophenyl)azo)benzamide: Similar structure but lacks the isoquinoline moiety.
N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-quinolyl)benzamide: Similar but with a quinoline instead of an isoquinoline moiety.
Uniqueness
N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide is unique due to the presence of both the azo and isoquinoline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
属性
CAS 编号 |
85968-49-6 |
|---|---|
分子式 |
C22H15N5O5 |
分子量 |
429.4 g/mol |
IUPAC 名称 |
N-[1-hydroxy-4-[(2-nitrophenyl)diazenyl]-3-oxoisoquinolin-2-yl]benzamide |
InChI |
InChI=1S/C22H15N5O5/c28-20(14-8-2-1-3-9-14)25-26-21(29)16-11-5-4-10-15(16)19(22(26)30)24-23-17-12-6-7-13-18(17)27(31)32/h1-13,29H,(H,25,28) |
InChI 键 |
KUWMZMZXXGEEHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=C3C=CC=CC3=C(C2=O)N=NC4=CC=CC=C4[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
